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Compound of Interest

Compound Name: BMS453

Cat. No.: B7909907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BMS453, also known as BMS-189453, is a synthetic retinoid with a unique pharmacological

profile, acting as a selective agonist for the Retinoic Acid Receptor β (RARβ) while

antagonizing RARα and RARγ.[1][2] This dual activity allows it to inhibit the proliferation of

normal and malignant breast cells through a mechanism distinct from traditional retinoids.[3][4]

The primary mode of action involves the induction of active Transforming Growth Factor β

(TGFβ), which in turn triggers a G1 phase cell cycle arrest.[3] This is achieved by modulating

key cell cycle regulatory proteins, including an increase in the cyclin-dependent kinase inhibitor

p21 and subsequent hypophosphorylation of the Retinoblastoma (Rb) protein. This document

provides a comprehensive technical overview of BMS453, including its mechanism of action,

quantitative data from key experiments, detailed experimental protocols, and visualizations of

the associated signaling pathways and workflows.
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Property Value

CAS Number 166977-43-1

Alternative Names BMS-189453

Molecular Formula C₂₇H₂₄O₂

Molecular Weight 380.48 g/mol

Purity ≥98%

Solubility Soluble in DMSO (up to 100 mM) and DMF.

Storage Store at -20°C.

Mechanism of Action
BMS453 is a synthetic retinoid that functions as a selective agonist for RARβ and an

antagonist for RARα and RARγ. Unlike pan-RAR agonists, BMS453's anti-proliferative effects

in breast cells are not primarily mediated through direct RAR-dependent gene transcription.

Instead, it predominantly acts by inducing the conversion of latent TGFβ to its active form.

Active TGFβ then initiates a signaling cascade that leads to G1 cell cycle arrest.

This signaling pathway involves the upregulation of the cyclin-dependent kinase inhibitor p21.

The increased levels of p21 bind to and inhibit the activity of Cyclin-Dependent Kinase 2

(CDK2). The inhibition of CDK2 activity results in the hypophosphorylation of the

Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains active and sequesters the E2F

transcription factor, preventing the expression of genes required for the G1 to S phase

transition, thereby halting cell proliferation.

Furthermore, BMS453 has been shown to transrepress the activity of the AP-1 transcription

factor, which is another mechanism through which retinoids can inhibit cell growth.
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Receptor Subtype Binding Affinity (Ki)

RARα/RXRα 7.7 nM

RARγ/RXRα 17.3 nM

In Vitro Efficacy
Assay Cell Line(s) Concentration

Incubation
Time

Result

Cell Proliferation 184, HMEC 1 µM 11 hours

40% inhibition of

³H-thymidine

uptake.

Cell Cycle

Analysis
184, HMEC 1 µM 5 days

Increase in the

proportion of

cells in the

G0/G1 phase

and a decrease

in the S phase.

Western Blot 184 1 µM 24-72 hours

Induced Rb

hypophosphoryla

tion and

decreased CDK2

kinase activity.

Experimental Protocols
Cell Culture
Normal human mammary epithelial cells (184 and HMEC) are cultured in their recommended

growth media supplemented with the necessary growth factors and serum. Cells are

maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)
Cell Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth

during the experiment.
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Treatment: After allowing the cells to adhere overnight, treat them with 1 µM BMS453 or

vehicle control (e.g., DMSO) for 11 hours.

Radiolabeling: Add [³H]-thymidine to each well and incubate for a further 4-6 hours to allow

for incorporation into newly synthesized DNA.

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail

and measure the radioactivity using a scintillation counter.

Data Analysis: Express the results as a percentage of the control (vehicle-treated) cells.

Cell Cycle Analysis by Flow Cytometry
Cell Treatment: Seed cells in 6-well plates and treat with 1 µM BMS453 or vehicle control for

5 days.

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by

centrifugation.

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent

clumping. Fix the cells for at least 2 hours at 4°C.

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium iodide (PI)

staining solution containing RNase A.

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the

G0/G1, S, and G2/M phases.

Western Blot Analysis for Rb and p21
Cell Lysis: Treat cells with 1 µM BMS453 for 24, 48, or 72 hours. Lyse the cells in a

radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase
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inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin

(BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for

total Rb, phosphorylated Rb (Ser780, Ser807/811), p21, and a loading control (e.g., β-actin

or GAPDH) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Densitometry: Quantify the band intensities and normalize to the loading control.
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Caption: BMS453 Signaling Pathway Leading to G1 Arrest.
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Caption: General Experimental Workflow for BMS453 Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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